molecular formula C16H11BrN2S B5828388 N-(4-bromophenyl)quinoline-2-carbothioamide

N-(4-bromophenyl)quinoline-2-carbothioamide

Cat. No.: B5828388
M. Wt: 343.2 g/mol
InChI Key: HRWVJQDTILMXTH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)quinoline-2-carbothioamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(4-bromophenyl)quinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2S/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWVJQDTILMXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)quinoline-2-carbothioamide typically involves the reaction of 4-bromoaniline with quinoline-2-carbothioamide under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)quinoline-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2-carboxamide derivatives, while substitution reactions can produce a wide range of substituted quinoline derivatives .

Scientific Research Applications

N-(4-bromophenyl)quinoline-2-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)quinoline-2-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential therapeutic agent for diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)quinoline-2-carbothioamide
  • N-(4-fluorophenyl)quinoline-2-carbothioamide
  • N-(4-methylphenyl)quinoline-2-carbothioamide

Uniqueness

N-(4-bromophenyl)quinoline-2-carbothioamide is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that have different substituents on the phenyl ring .

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